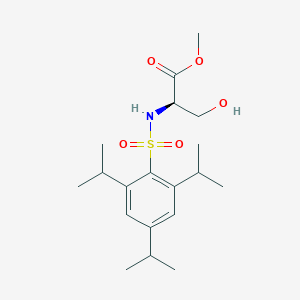
(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group and multiple isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of (S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could produce an amine.
科学的研究の応用
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The isopropyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid: This compound is similar but lacks the methyl ester group.
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)butanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group and multiple isopropyl groups makes it particularly useful in applications requiring strong and specific interactions with molecular targets.
特性
分子式 |
C19H31NO5S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
methyl (2R)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m1/s1 |
InChIキー |
UZVGAOZBSSSTDW-QGZVFWFLSA-N |
異性体SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](CO)C(=O)OC)C(C)C |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


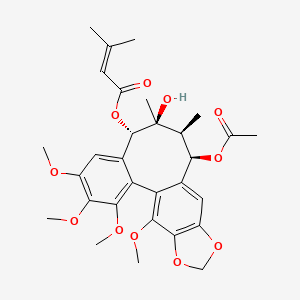
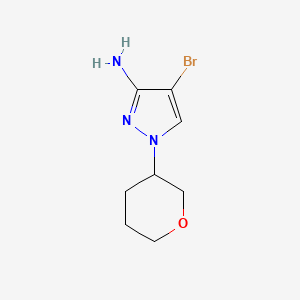


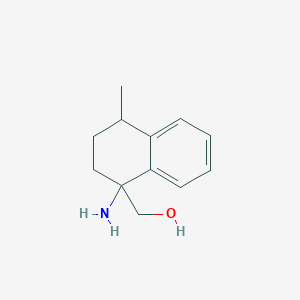
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
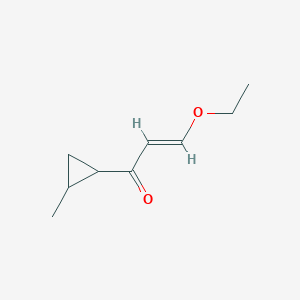
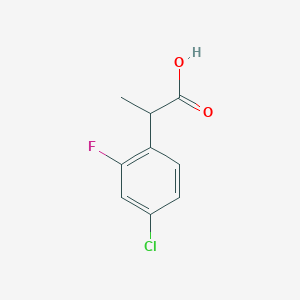
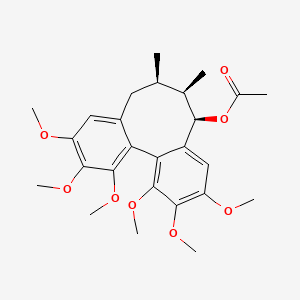
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
